

Technical Guide: Propynoyl Chloride – Hydrolytic Instability and Handling Protocols[1]

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Compound of Interest

Compound Name: Propynoyl chloride

CAS No.: 50277-65-1

Cat. No.: B8672361

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Executive Summary

Propynoyl chloride ($\text{HC}\equiv\text{C}-\text{COCl}$) is a highly reactive, electrophilic acylating agent used in the synthesis of alkynyl amides and esters for drug development (e.g., covalent kinase inhibitors).[1][2] Unlike saturated acid chlorides, **propynoyl chloride** exhibits extreme instability.[1] It is not only moisture-sensitive but also prone to spontaneous decarbonylation and explosive polymerization.[1]

This guide addresses the critical reaction with water, the formation of hazardous byproducts (including chloroacetylene), and the requisite "Schlenk-line strict" protocols for safe manipulation.[1]

Chemical Profile & Reactivity[1][2][3][4]

Property	Data
IUPAC Name	Prop-2-ynoyl chloride
CAS Number	50277-65-1
Formula	C ₃ HClO
Molecular Weight	88.49 g/mol
Physical State	Colorless to brown liquid (often synthesized in situ)
Storage Temp	-20°C (Strictly anhydrous, dark)
Main Hazard	Spontaneous Ignition / Explosion (if impure due to chloroacetylene formation)
Hydrolysis Product	Propiolic acid (2-Propynoic acid) + HCl

The Decarbonylation Threat

While hydrolysis is the primary focus, the user must understand why this compound is more dangerous than propionyl chloride.^[1] Upon heating or improper distillation, **propynoyl chloride** undergoes decarbonylation to form chloroacetylene (HC≡CCl), a gas that ignites spontaneously in air ^{[1].[1][3][4][5]}

^[2]

Reaction with Water: Mechanism and Kinetics

The reaction of **propynoyl chloride** with water is a violent Nucleophilic Acyl Substitution.^[1] The electron-withdrawing nature of the alkyne group (

hybridized carbon) makes the carbonyl carbon significantly more electrophilic than in alkyl acid chlorides, accelerating the reaction rate.^[1]

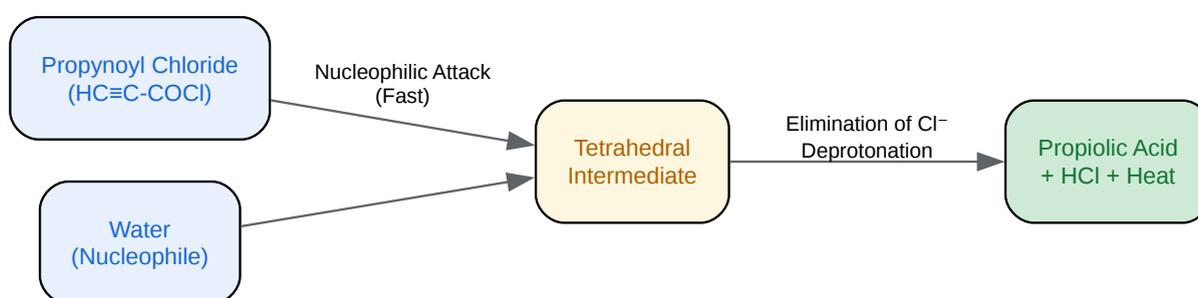
Chemical Equation

^[2]

Mechanistic Pathway

The hydrolysis proceeds via an addition-elimination mechanism.[1]

- Nucleophilic Attack: Water attacks the highly electrophilic carbonyl carbon.[1]
- Tetrahedral Intermediate: A transient tetrahedral intermediate forms.[1]
- Elimination: The chloride ion () is expelled as a leaving group.[2]
- Deprotonation: Loss of a proton yields propionic acid and hydrochloric acid.[1]



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Figure 1: Nucleophilic acyl substitution mechanism for the hydrolysis of **propynoyl chloride**.

Degradation Kinetics & Purity Implications[1][2]

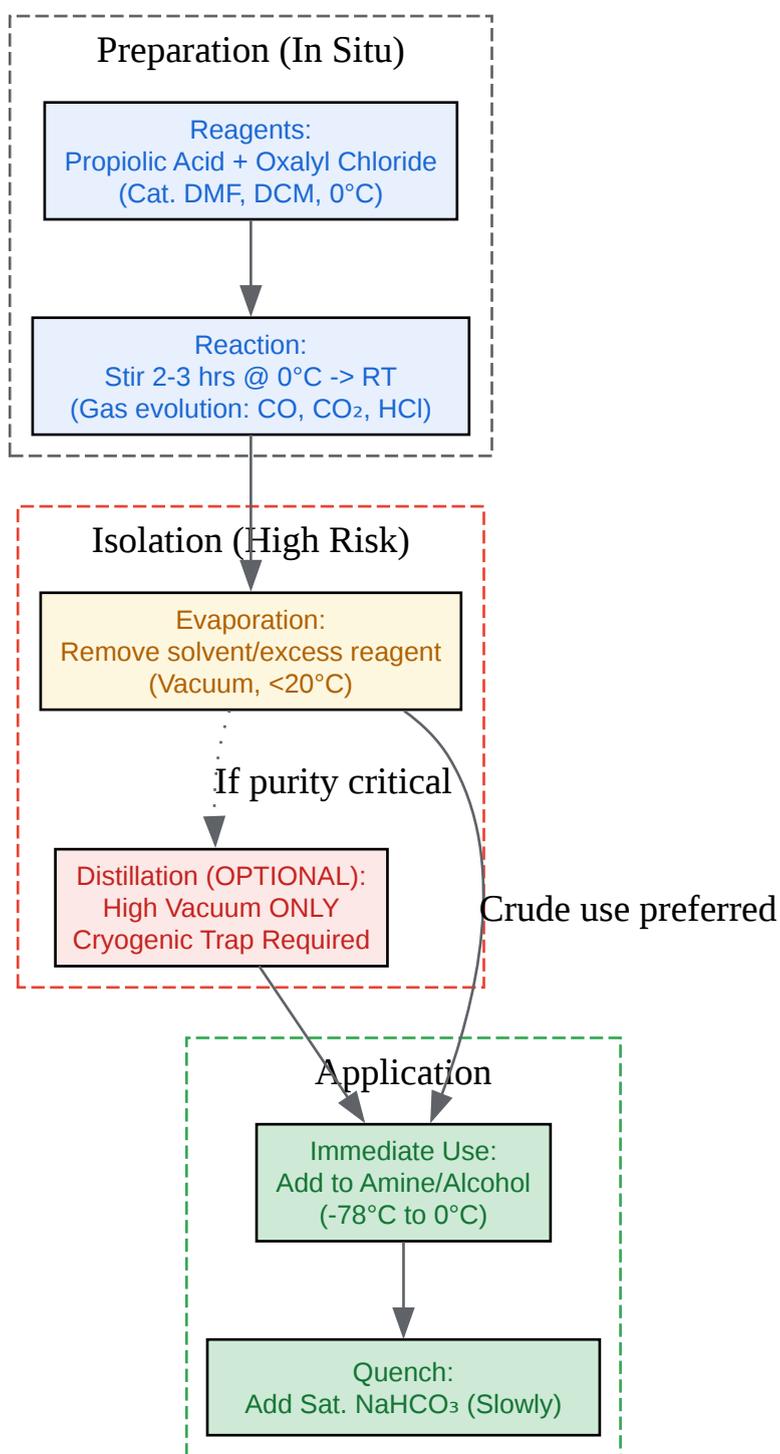
- Rate: Instantaneous upon contact with moisture.[1]
- Phase: The reaction is heterogeneous if bulk water is added (violent sputtering) but homogeneous with atmospheric moisture (fuming).[2]
- Impact: Even trace moisture (<100 ppm) in solvents will generate HCl.[2] This HCl can catalyze the polymerization of the alkyne moiety, turning the clear liquid into a dark, viscous tar (explosive hazard).[1]

Experimental Protocols

Synthesis & Handling Workflow

Because commercial supplies are often degraded, **propynoyl chloride** is frequently prepared fresh from propiolic acid and oxalyl chloride/thionyl chloride [2].[1]

Critical Safety Rule: Never distill **propynoyl chloride** at atmospheric pressure. It must be distilled under high vacuum at cryogenic temperatures to prevent chloroacetylene formation [1].
[1][3][4][5]



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Figure 2: Workflow for the safe synthesis, isolation, and quenching of **propynoyl chloride**.

Moisture Control Protocol

To ensure reaction integrity and safety:

- Glassware: Flame-dried under high-vacuum (mbar), backfilled with Argon.
- Solvents: DCM or THF must be distilled over CaH₂ or passed through activated alumina columns immediately prior to use.[1]
- Transfer: Use positive pressure cannulation.[1] Do not use syringes with rubber plungers that may degrade; use ground-glass syringes if necessary.[1]
- Quenching:
 - Do NOT add water directly to the neat acid chloride.[1]
 - Dilute the reaction mixture with an inert solvent (DCM) first.[2]
 - Cool to 0°C.[1][6]
 - Add saturated aqueous dropwise.[2] The base neutralizes the HCl produced, preventing acid-catalyzed polymerization of the alkyne.[1]

Safety & Toxicology

- Lachrymator: The vapor causes severe eye irritation and tearing.[1] Work in a functioning fume hood.
- Corrosive: Causes severe skin burns.[1] Hydrolysis on skin produces HCl and propiolic acid (a vesicant).[2]
- Inhalation: Inhalation of vapors can cause pulmonary edema.[1]
- Explosion Hazard: Old bottles containing dark residue should be treated as potential explosives (polymerized acetylenes) and disposed of by expert hazmat teams.[2]

References

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